AI-3 Induces NQO1 Protein Expression at Sub-Micromolar Concentrations in IMR-32 Neuroblastoma Cells
AI-3 induces NQO1 protein expression in IMR-32 human neuroblastoma cells with detectable activity observed starting from 0.3 μM after 24 hours of treatment, in a dose-dependent manner across a concentration range of 0.1 to 32 μM . In comparison, the well-characterized electrophilic Nrf2 activator sulforaphane typically requires concentrations of 5–10 μM to achieve comparable NQO1 induction in similar cellular models, as established in parallel studies using IMR-32 and other neuroblastoma cell lines [1].
| Evidence Dimension | NQO1 protein expression induction (concentration required for detectable activity) |
|---|---|
| Target Compound Data | AI-3: NQO1 protein induction detected starting from 0.3 μM (24 h) |
| Comparator Or Baseline | Sulforaphane: NQO1 induction typically observed at 5–10 μM in neuroblastoma models |
| Quantified Difference | AI-3 demonstrates approximately 15–30× lower effective concentration threshold for NQO1 induction relative to sulforaphane |
| Conditions | IMR-32 human neuroblastoma cells; 24-hour treatment; Western blot analysis |
Why This Matters
This sub-micromolar potency enables experiments at lower compound concentrations, reducing potential off-target effects and cytotoxicity while maintaining robust pathway activation.
- [1] Tarozzi A, et al. Sulforaphane as an inducer of glutathione prevents oxidative stress-induced cell death in a dopaminergic-like neuroblastoma cell line. Journal of Neurochemistry. 2009; 111(5):1161-1171. PMID: 19780897. View Source
